1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

Description

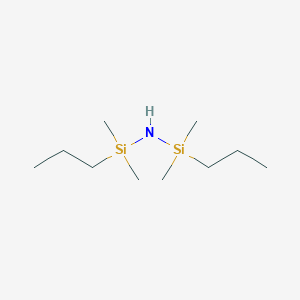

Structure

3D Structure

Properties

IUPAC Name |

1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H27NSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVKQSYMDNUWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)(C)N[Si](C)(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163160 | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-90-9 | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Applications, and Synthetic Utility

Section 1: Introduction and Overview

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, also known as Bis(propyldimethylsilyl)amine, is a sterically hindered organosilicon compound belonging to the disilazane family. Valued for its role as a robust silylating agent, it is employed in specialized applications within organic synthesis, pharmaceutical development, and materials science. The presence of n-propyl groups, which are bulkier than the methyl groups found in the more common hexamethyldisilazane (HMDS), imparts unique selectivity and stability to the resulting silyl ethers. This makes it a strategic choice for complex, multi-step syntheses where controlled reactivity and shielding of sensitive functional groups are paramount.

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, general synthesis strategies, reaction mechanisms, and practical applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this reagent for advanced chemical transformations.

Section 2: Physicochemical Properties and Safety Data

Proper identification and safe handling are critical when working with reactive chemical reagents. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 14579-90-9 | [1] |

| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |

| Molecular Weight | 217.50 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 213 °C at 760 mmHg | [2] |

| Flash Point | 82.6 °C | [2] |

| Synonyms | Bis(propyldimethylsilyl)amine, N-(Dimethylpropylsilyl)-1,1-dimethyl-1-propyl-silanamine | [3] |

Safety and Handling: this compound is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation. As with other disilazanes, it reacts with water and moisture, liberating ammonia.

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical safety goggles.

-

Static Discharge: This compound has a tendency to accumulate static charge. All equipment used for transfer (e.g., containers, pumps, lines) must be properly grounded to prevent ignition.

-

Incompatibilities: Avoid contact with water, moisture, acids, alcohols, and strong oxidizing agents.

-

Storage: Store in a cool, dry place away from sources of ignition in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.

Section 3: General Synthesis Strategies

While specific, peer-reviewed synthesis protocols for this compound are not widely published, its synthesis can be achieved through established methods for forming N-silylamines. A logical and common approach involves the reaction of a corresponding chlorosilane with an ammonia source.

Representative Synthetic Route: Ammonolysis of n-Propyldimethylchlorosilane

The most direct method for preparing disilazanes is the reaction of a monofunctional chlorosilane with ammonia. The reaction proceeds in a two-step manner where an intermediate silylamine is formed, which then reacts with another molecule of chlorosilane. The overall stoichiometry requires two equivalents of chlorosilane for every three equivalents of ammonia, with two equivalents of ammonium chloride formed as a byproduct.

Reaction: 2 (CH₃)₂(C₃H₇)SiCl + 3 NH₃ → [(CH₃)₂(C₃H₇)Si]₂NH + 2 NH₄Cl

General Procedure:

-

A reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with a suitable anhydrous solvent (e.g., toluene, hexane, or diethyl ether).

-

The solvent is cooled in an ice bath or dry ice/acetone bath.

-

Anhydrous ammonia gas is bubbled through the cooled solvent.

-

n-Propyldimethylchlorosilane is added dropwise to the ammonia-saturated solvent with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

The solid ammonium chloride byproduct is removed by filtration under an inert atmosphere.

-

The solvent and any excess ammonia are removed from the filtrate by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Section 4: The Silylation Reaction: Mechanism and Rationale

The primary utility of this compound is the protection of protic functional groups, most notably alcohols, by converting them into robust silyl ethers.

Mechanism of Silylation

Disilazanes like this one are generally poor silylating agents on their own due to the low leaving group ability of the silylamide anion. Therefore, the reaction is almost always facilitated by a catalyst. Protic or Lewis acids are commonly used. The mechanism involves the activation of the Si-N bond, making the silicon atom more electrophilic.

The general reaction with an alcohol (R'-OH) is: 2 R'-OH + [(CH₃)₂(C₃H₇)Si]₂NH → 2 R'-OSi(C₃H₇)(CH₃)₂ + NH₃

A plausible mechanism for acid-catalyzed silylation is depicted below. An acid catalyst (H⁺) protonates the nitrogen atom of the disilazane, creating a better leaving group. The alcohol then acts as a nucleophile, attacking one of the silicon atoms and displacing a silylamine molecule. The liberated silylamine can then react with a second molecule of alcohol to complete the cycle, with ammonia as the sole stoichiometric byproduct.

Caption: Acid-catalyzed silylation of an alcohol with a disilazane.

The Role of Steric Hindrance

Compared to the widely used HMDS, this compound offers significantly more steric bulk around the silicon centers due to the n-propyl groups. This has two important consequences:

-

Increased Selectivity: It can selectively silylate less sterically hindered hydroxyl groups in a molecule containing multiple hydroxyls (e.g., primary vs. secondary or tertiary alcohols).

-

Enhanced Stability: The resulting propyldimethylsilyl (PDMS) ether is more stable to hydrolysis and certain reaction conditions than the corresponding trimethylsilyl (TMS) ether. This increased stability allows for a broader range of subsequent chemical transformations to be performed without premature deprotection.

However, this increased steric bulk also means that the reagent is less reactive than HMDS. Silylating highly hindered alcohols (e.g., tertiary alcohols) may require more forcing conditions, stronger catalysts, or longer reaction times.

Section 5: Experimental Protocol: Catalytic Silylation of a Primary Alcohol

This section provides a representative, step-by-step methodology for the protection of a primary alcohol using this compound, employing iodine as a mild and effective catalyst. This protocol is adapted from highly efficient methods developed for HMDS.

Objective: To protect benzyl alcohol by converting it to benzyl(propyldimethyl)silane.

Materials:

-

Benzyl alcohol (1.0 mmol, 108 mg)

-

This compound (0.6 mmol, 130 mg)

-

Iodine (I₂) (0.05 mmol, 13 mg)

-

Anhydrous dichloromethane (CH₂Cl₂) (3 mL)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Workflow Diagram:

Caption: Experimental workflow for the silylation of an alcohol.

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).

-

Dissolve the alcohol in anhydrous dichloromethane (3 mL).

-

Add this compound (0.6 mmol) to the solution.

-

Add the catalytic amount of iodine (0.05 mmol). The solution will turn brown.

-

Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. Evolution of ammonia gas may also be noted. The reaction is typically rapid for primary alcohols.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with the sodium thiosulfate solution, followed by brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product, benzyl(propyldimethyl)silane, can be purified by flash column chromatography on silica gel if necessary, though often the purity is high enough for subsequent steps.

Section 6: Predicted Spectroscopic Characterization

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the n-propyl and methyl groups.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Triplet | 4H | N-CH₂ -CH₂-CH₃ |

| ~1.3 - 1.5 | Sextet | 4H | N-CH₂-CH₂ -CH₃ |

| ~0.8 - 1.0 | Triplet | 6H | N-CH₂-CH₂-CH₃ |

| ~0.05 - 0.15 | Singlet | 12H | Si-(CH₃ )₂ |

¹³C NMR (Carbon NMR): The carbon NMR spectrum should display four signals for the four unique carbon atoms.

| Predicted Shift (δ, ppm) | Assignment |

| ~48 - 50 | N-C H₂-CH₂-CH₃ |

| ~18 - 20 | N-CH₂-C H₂-CH₃ |

| ~16 - 18 | N-CH₂-CH₂-C H₃ |

| ~0 - 2 | Si-(C H₃)₂ |

FT-IR (Infrared Spectroscopy): The IR spectrum would be characterized by the absence of a strong N-H stretch (around 3300-3500 cm⁻¹) if the sample is pure and anhydrous. Key absorptions would include:

| Wavenumber (cm⁻¹) | Vibration Assignment |

| 2960-2870 | C-H stretching (propyl and methyl groups) |

| ~1250 | Si-CH₃ symmetric deformation (umbrella) |

| ~940 | Si-N-Si asymmetric stretching |

| ~800 | Si-C stretching / CH₃ rocking on Si |

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 217 would be expected. The fragmentation pattern would likely be dominated by alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), leading to the loss of an ethyl or propyl radical.

-

[M-29]⁺ (m/z 188): Loss of an ethyl radical (•C₂H₅) via cleavage of the C-C bond in the propyl group. This is a very common fragmentation pathway for n-propylamines.

-

[M-15]⁺ (m/z 202): Loss of a methyl radical (•CH₃) from one of the silicon atoms.

-

[M-43]⁺ (m/z 174): Loss of a propyl radical (•C₃H₇).

Section 7: Conclusion

This compound is a valuable, sterically demanding silylating agent that offers a strategic advantage over less hindered reagents like HMDS. Its ability to impart greater stability to the resulting silyl ether and to selectively protect less hindered hydroxyl groups makes it a powerful tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its reactivity is lower than that of smaller silylating agents, this can be readily overcome with appropriate catalytic methods. By understanding its properties, reaction mechanisms, and handling requirements, researchers can effectively integrate this reagent into synthetic workflows to achieve enhanced control and selectivity.

References

- Parchem. (n.d.). 1,3-Di-N-Propyl-1,1,3,3-Tetramethyldisilazane. Retrieved from a chemical supplier website providing basic physical properties.

- chemBlink. (n.d.). N-(Dimethylpropylsilyl)-1,1-Dimethyl-1-Propyl-Silanamine. Retrieved from a chemical database listing synonyms and CAS numbers.

- CymitQuimica. (n.d.). CAS 14579-90-9: 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane. Retrieved from a supplier website noting its use as a precursor.

- GuideChem. (n.d.). 1,1,3,3-Tetramethyldisilazane CAS 14579-90-9.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,3-DI-N-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE | CAS: 14579-90-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Category of chemicals: Silane reagent - chemBlink [chemblink.com]

An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, bearing the CAS number 14579-90-9, is a sterically hindered organosilicon compound belonging to the disilazane family. Its molecular structure, featuring two propyl groups and four methyl groups attached to a silicon-nitrogen-silicon backbone, imparts unique reactivity and selectivity, making it a valuable reagent in modern organic synthesis, particularly as a silylating agent for the protection of sensitive functional groups. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and detailed methodologies for its application in the protection of alcohols, alongside a discussion of the underlying chemical principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective application in experimental design. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14579-90-9 | [1] |

| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |

| Molecular Weight | 217.50 g/mol | [1] |

| Appearance | Liquid | N/A |

| Boiling Point | 213 °C at 760 mmHg | N/A |

| Density | 0.794 g/cm³ | N/A |

| Flash Point | 82.6 °C | N/A |

| Refractive Index | 1.42 | N/A |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the ammonolysis of propyldimethylchlorosilane. This reaction involves the nucleophilic attack of ammonia on the silicon center of two molecules of the chlorosilane, leading to the formation of the Si-N-Si linkage and ammonium chloride as a byproduct. The stoichiometry of the reaction is crucial for maximizing the yield of the desired disilazane.

Reaction Workflow

Caption: General mechanism for the silylation of an alcohol using a disilazane.

Step-by-Step Experimental Protocol for Silylation of a Primary Alcohol

Materials:

-

Primary alcohol (1 equivalent)

-

This compound (0.6 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Catalyst (optional, e.g., a catalytic amount of trimethylsilyl chloride or iodine) [2]* Magnetic stirrer and stir bar

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in the chosen anhydrous solvent.

-

Reagent Addition: Add this compound to the stirred solution. If desired, add a catalytic amount of an activator like trimethylsilyl chloride or iodine to accelerate the reaction. [2]3. Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed. The reaction is typically accompanied by the evolution of ammonia gas.

-

Work-up: Upon completion, the reaction mixture can often be concentrated in vacuo to remove the solvent and volatile by-products.

-

Purification: If necessary, the resulting silyl ether can be purified by flash column chromatography on silica gel.

Self-Validating System:

-

The evolution of ammonia gas provides a simple visual and olfactory cue that the reaction is proceeding.

-

The disappearance of the starting alcohol and the appearance of a new, less polar spot on TLC corresponding to the silyl ether confirms the successful transformation.

-

The mass of the isolated product should correspond to the expected theoretical yield.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and methyl groups. The propyl group would exhibit a triplet for the terminal methyl protons, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the silicon atom. The methyl groups on the silicon atoms would appear as a singlet. The N-H proton, if observable, would likely be a broad singlet. [3]* ¹³C NMR: The carbon NMR spectrum would display distinct signals for the three different carbon environments in the propyl group and one signal for the methyl groups attached to the silicon.

-

FTIR: The infrared spectrum would be characterized by strong Si-C and Si-N stretching vibrations. A key feature would be the N-H stretching vibration, which for secondary amines typically appears as a single sharp band in the region of 3300-3500 cm⁻¹. [4][5][6][7]The absence of a broad O-H band would confirm the purity of the compound from hydrolysis.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+). Common fragmentation patterns for silylamines involve the cleavage of the Si-N bond and the loss of alkyl groups from the silicon atoms. [8][9][10][11][12]

Safety and Handling

This compound is a combustible liquid and can cause skin and eye irritation. It is also harmful if inhaled. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It is sensitive to moisture and will react to release ammonia. Store in a tightly sealed container in a cool, dry place away from sources of ignition and incompatible materials such as acids and oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent for the protection of hydroxyl groups in organic synthesis. Its synthesis via the ammonolysis of propyldimethylchlorosilane is a straightforward process, and its application in silylation reactions offers a clean and efficient method for the formation of silyl ethers. The information provided in this guide is intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively utilize this compound in their synthetic endeavors.

References

- Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem. Accessed January 12, 2026.

- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. Accessed January 12, 2026.

- INFRARED SPECTROSCOPY STUDY OF ORGANOSILICON COMPOUNDS. DTIC. Accessed January 12, 2026.

- Infrared spectra-structure correlations for organosilicon compounds. Scilit. Accessed January 12, 2026.

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Accessed January 12, 2026.

- INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER. American Journal of Education and Learning. Accessed January 12, 2026.

- (PDF) Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations.

- Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. Organic Chemistry Portal. Accessed January 12, 2026.

- Spectroscopy of Amines. Chemistry LibreTexts. Accessed January 12, 2026.

- General Silylation Procedures. Gelest Technical Library. Accessed January 12, 2026.

- This compound | C10H27NSi2 | CID 139786. PubChem. Accessed January 12, 2026.

- silylation overview.pdf. Accessed January 12, 2026.

- fragmentation patterns in the mass spectra of organic compounds. Chemguide. Accessed January 12, 2026.

- Fragmentation (mass spectrometry). Wikipedia. Accessed January 12, 2026.

- New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 12, 2026.

- Mass Spectrometry: Fragment

- Ammonolysis of (3-chloropropyl)trimethoxysilane. PubMed. Accessed January 12, 2026.

- differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Accessed January 12, 2026.

- common fragmentation mechanisms in mass spectrometry. YouTube. Accessed January 12, 2026.

- Ammonolysis of (3-chloropropyl)trimethoxysilane | Request PDF.

- 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm.

- Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). SciSpace. Accessed January 12, 2026.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane 96%. Sigma-Aldrich. Accessed January 12, 2026.

- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Accessed January 12, 2026.

- Process for preparing 1,1,3,3-tetramethyl-disiloxane.

Sources

- 1. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. General Silylation Procedures - Gelest [technical.gelest.com]

- 4. gelest.com [gelest.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. scilit.com [scilit.com]

- 7. advancedscienti.com [advancedscienti.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving high-yield, selective transformations of complex molecules. Among the arsenal of reagents available for this purpose, organosilicon compounds, specifically silylating agents, have carved out a significant niche. This guide provides a comprehensive technical overview of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, a versatile yet specific silylating agent. We will delve into its fundamental molecular and physical properties, explore its synthesis, and critically examine its applications as a protecting group, offering insights into the causality behind its reactivity and utility in multi-step synthetic endeavors.

Core Molecular and Physical Properties

This compound, also known by its synonym Bis(propyldimethylsilyl)amine, is a member of the disilazane family of compounds. These are characterized by a Si-N-Si linkage. The molecular structure and key physicochemical properties of this reagent are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₇NSi₂ | [1] |

| Molecular Weight | 217.50 g/mol | [1] |

| IUPAC Name | 1-[[[dimethyl(propyl)silyl]amino]-dimethylsilyl]propane | [1] |

| CAS Number | 14579-9-9 | |

| Physical State | Liquid | [2] |

| Boiling Point | 213 °C | |

| Appearance | Colorless to faintly yellow liquid |

The presence of two propyl groups attached to the silicon atoms, in addition to the methyl groups, imparts specific steric and electronic properties to the molecule. These characteristics are crucial in determining its reactivity and selectivity as a silylating agent, as will be discussed in subsequent sections.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Representative Approach

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general and reliable method can be inferred from the synthesis of analogous 1,3-dialkyl-1,1,3,3-tetramethyldisilazanes. The most common approach involves the reaction of a corresponding dialkylchlorosilane with an amine.

A plausible synthetic route would involve the reaction of propyldimethylchlorosilane with ammonia or a primary amine. For the synthesis of the title compound, the reaction of propyldimethylchlorosilane with ammonia would be a direct approach. Alternatively, reaction with a primary amine followed by a transamination could be envisioned. A more direct and likely method is the reaction of propyldimethylchlorosilane with a suitable nitrogen source, such as lithium nitride or by bubbling ammonia gas through a solution of the chlorosilane.

A general, representative protocol based on the reaction of a chlorosilane with an amine is outlined below. Note: This is a generalized procedure and may require optimization for this specific compound.

Reaction Scheme:

2 (CH₃)₂(C₃H₇)SiCl + 3 NH₃ → [(CH₃)₂(C₃H₇)Si]₂NH + 2 NH₄Cl

Caption: A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis: A Focus on Protecting Group Chemistry

The primary application of this compound in organic synthesis is as a silylating agent for the protection of protic functional groups, most notably alcohols, but also amines and carboxylic acids. Silylation involves the replacement of a labile proton on a heteroatom with a silyl group, in this case, the propyldimethylsilyl group.

Mechanism of Silylation:

Disilazanes like this compound are generally less reactive than the corresponding silyl chlorides but offer the significant advantage of producing ammonia as the only byproduct, which is volatile and easily removed from the reaction mixture. The silylation of an alcohol (ROH) proceeds as follows:

2 ROH + [(CH₃)₂(C₃H₇)Si]₂NH → 2 ROSi(CH₃)₂(C₃H₇) + NH₃

The reaction is often catalyzed by the addition of a small amount of a strong acid or a source of halide ions, such as ammonium sulfate or a catalytic amount of the corresponding silyl chloride. The catalyst protonates the nitrogen atom of the disilazane, increasing the electrophilicity of the silicon atoms and facilitating the nucleophilic attack by the alcohol.

Causality Behind Experimental Choices:

-

Choice of Silylating Agent: The choice of this compound over more common reagents like hexamethyldisilazane (HMDS) is dictated by the desired properties of the resulting silyl ether. The propyldimethylsilyl group is sterically more demanding and generally more stable to hydrolysis than the trimethylsilyl (TMS) group. This enhanced stability allows for its use in multi-step syntheses where the protecting group needs to withstand a wider range of reaction conditions.

-

Reaction Conditions: Silylation reactions with disilazanes are typically carried out under anhydrous conditions in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile. The reaction temperature can be varied to control the rate of reaction; for less reactive or sterically hindered alcohols, heating may be necessary.

-

Catalysis: The use of a catalyst is often crucial for achieving a reasonable reaction rate, especially with less reactive substrates. The choice of catalyst can influence the selectivity of the silylation in molecules with multiple hydroxyl groups.

Experimental Protocol: Protection of a Primary Alcohol

The following is a representative, step-by-step protocol for the silylation of a primary alcohol using a 1,3-dialkyl-1,1,3,3-tetramethyldisilazane. This protocol is based on established procedures for similar silylating agents and should be adapted and optimized for specific substrates.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (0.6 eq, as it provides two silyl groups)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Catalyst (e.g., a crystal of iodine or a few drops of trimethylsilyl chloride)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol.

-

Dissolution: Dissolve the alcohol in the anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add this compound via syringe.

-

Catalyst Addition: Add the catalyst to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting alcohol is no longer detectable.

-

Work-up: Upon completion, quench the reaction by the addition of a small amount of saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] It is crucial to avoid contact with moisture, as it can hydrolyze. Store in a cool, dry place away from sources of ignition.[2]

Conclusion

This compound is a valuable tool for the synthetic chemist, offering a means to protect hydroxyl and other protic functional groups with a moderately bulky and stable silyl ether. Its use of ammonia as a byproduct simplifies reaction work-up and purification. By understanding the interplay of its structure, reactivity, and the influence of reaction conditions, researchers in drug development and other areas of chemical science can effectively leverage this reagent to achieve their synthetic goals in the construction of complex molecular architectures.

References

-

Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]

- Google Patents. (n.d.). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane: Solubility and Stability Profiles

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane, a key organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with practical, field-proven insights into the handling and application of this versatile silylating agent.

Introduction: The Molecular Architecture and Utility of this compound

This compound, with the chemical formula C₁₀H₂₇NSi₂, belongs to the disilazane class of compounds, characterized by a Si-N-Si linkage.[1] This structure imparts unique chemical properties that make it a valuable reagent in organic synthesis, particularly as a silylating agent for the protection of functional groups such as hydroxyls, amines, and carboxylic acids.[2] The presence of propyl and methyl groups on the silicon atoms provides steric hindrance, which can enhance selectivity in chemical transformations. Understanding its solubility and stability is paramount for its effective use in various reaction media and for ensuring its integrity during storage.

Below is a representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is a critical factor in its application, dictating the choice of reaction medium and purification methods. As a nonpolar compound, its solubility is governed by the "like dissolves like" principle.

Qualitative Solubility

This compound is generally miscible with a wide range of common organic solvents. Its nonpolar nature, attributed to the alkyl groups and the overall molecular symmetry, allows it to readily dissolve in nonpolar and polar aprotic solvents.

| Solvent Class | Representative Solvents | Solubility |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF) | Miscible |

| Polar Protic | Water, Ethanol, Methanol | Insoluble (Reacts) |

Causality Behind Solubility: The miscibility in nonpolar solvents like hexane and toluene is driven by favorable van der Waals interactions between the alkyl groups of the disilazane and the solvent molecules. In polar aprotic solvents such as THF and DCM, dipole-dipole interactions can also contribute to solvation without the risk of reaction that exists with protic solvents.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., in g/100 mL) for this compound is not extensively reported in publicly available literature, its classification as "miscible" in many organic solvents suggests a high degree of solubility. For applications requiring precise concentrations, experimental determination is recommended.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the quantitative solubility of this compound in a given solvent.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add an excess amount of this compound to a known volume of the desired anhydrous solvent. The presence of undissolved solute is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The temperature should be carefully controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-weighed, airtight syringe. To avoid including any solid particles, a syringe filter can be used.

-

-

Analysis of Supernatant:

-

Dispense the aliquot into a pre-weighed vial.

-

Determine the weight of the collected supernatant.

-

Remove the solvent under reduced pressure or by gentle heating, ensuring the disilazane does not evaporate (its boiling point is 213 °C).

-

Weigh the vial containing the residual solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent in aliquot) * 100

-

Stability Profile: A Guide to Handling and Storage

The stability of this compound is influenced by its chemical environment, particularly its sensitivity to moisture and its behavior at elevated temperatures.

Hydrolytic Stability

Disilazanes are known to be moisture-sensitive, and this compound is no exception. It reacts with water and other protic compounds, such as alcohols, in a process known as hydrolysis.[3] This reaction cleaves the Si-N-Si bond, leading to the formation of the corresponding silanol and ammonia.

Mechanism of Hydrolysis:

The hydrolysis is typically initiated by the protonation of the nitrogen atom, followed by nucleophilic attack of water on the silicon atom. The presence of acid or base can catalyze this reaction.

Caption: Simplified pathway of disilazane hydrolysis.

Due to this reactivity, it is crucial to handle and store this compound under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon). Protic solvents should be avoided in reactions where the integrity of the disilazane is required.

Thermal Stability

| Parameter | Value |

| Boiling Point | 213 °C |

| Recommended Storage | 2-8°C, under inert atmosphere |

Experimental Protocol for Stability Assessment

To assess the stability of this compound under specific conditions (e.g., in the presence of a new excipient or in a particular solvent over time), a stability-indicating analytical method should be employed.

Step-by-Step Methodology:

-

Method Development:

-

Develop a quantitative analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), that can separate and quantify the parent compound from potential degradants.

-

-

Stress Testing:

-

Subject samples of the compound to forced degradation under various conditions (e.g., elevated temperature, high humidity, exposure to acidic and basic media). This helps to identify potential degradation products and validate the stability-indicating nature of the analytical method.

-

-

Stability Study:

-

Store samples of this compound under the desired storage conditions.

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating method.

-

Monitor for any decrease in the concentration of the parent compound and the appearance of any degradation products.

-

Conclusion: A Synthesis of Knowledge for Practical Application

This compound is a valuable synthetic reagent with a well-defined, albeit qualitatively described, solubility profile. Its miscibility with a broad range of nonpolar and polar aprotic solvents offers flexibility in its application. However, its pronounced sensitivity to moisture necessitates careful handling and storage under anhydrous conditions to prevent hydrolytic degradation. The compound exhibits good thermal stability, making it suitable for reactions conducted at elevated temperatures. For applications requiring precise quantitative data on solubility or stability in specific formulations, the experimental protocols provided in this guide offer a robust framework for in-house determination. By understanding these core properties, researchers can effectively harness the synthetic potential of this compound while ensuring the integrity and reproducibility of their work.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pierce, A. E. (1968). Silylation of Organic Compounds. Pierce Chemical Company.

- Gelest, Inc. (n.d.). 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane.

- Sigma-Aldrich. (n.d.). This compound.

-

ResearchGate. (n.d.). Silylating Agents. Retrieved from [Link]

- Gelest, Inc. (2015). Safety Data Sheet: 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE.

Sources

A Technical Guide to the Safe Handling of 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane. As a silylating agent and chemical intermediate, its unique properties demand rigorous adherence to safety protocols to mitigate risks in a laboratory and process development setting.[1][2] This guide moves beyond mere procedural lists to explain the scientific rationale behind each precaution, ensuring a culture of safety built on understanding.

Compound Identification and Physicochemical Properties

This compound, a member of the organosilane family, is primarily utilized as a silylating agent in organic synthesis.[1][2] Its function is to protect reactive functional groups such as hydroxyls, amines, and carboxylic acids during multi-step chemical transformations.[2][3][4]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Bis(propyldimethylsilyl)amine, 1,3-Di-n-propyl-1,1,3,3-tetramethyldisilazane[1][5] |

| CAS Number | 14579-90-9[5][6] |

| Molecular Formula | C₁₀H₂₇NSi₂[1][5] |

| Molecular Weight | 217.50 g/mol [2][5] |

| Chemical Family | Organosilane[1] |

| Property | Value |

| Physical State | Liquid[1] |

| Boiling Point | 213 °C[2] |

| Appearance | Data not specified; typically a clear liquid |

| Reactivity | Reacts with water and moisture[1] |

Comprehensive Hazard Analysis

The safe handling of this compound is predicated on a thorough understanding of its specific hazards. The Globally Harmonized System (GHS) classification provides a standardized framework for this analysis.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

| Signal Word | Warning | |

| Hazard Pictogram | GHS07 (Exclamation Mark) |

Causality of Core Hazards

-

Moisture Reactivity and Secondary Ammonia Exposure: The Si-N bond in disilazanes is susceptible to hydrolysis. This compound reacts with water, including ambient moisture in the air and moisture in living tissue, to liberate ammonia gas.[1] This is a critical secondary hazard, as ammonia is a respiratory irritant. The ACGIH Threshold Limit Value (TWA) for ammonia is 25 ppm, a concentration that can be easily exceeded in poorly ventilated areas during handling or spill cleanup.[1]

-

Static Electricity Accumulation: This compound has an exceptional tendency to accumulate static charge during transfer operations like pouring or pumping.[1] A static discharge can provide the ignition energy for the combustible liquid's vapors, posing a significant fire risk. This property necessitates strict grounding and bonding procedures.[1][7][8]

-

Combustibility: Classified as a combustible liquid, it will ignite when exposed to an ignition source, such as heat, sparks, or open flames.[1] The risk is amplified by the potential for static discharge.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All handling must occur in a well-ventilated area, preferably within a chemical fume hood or with dedicated local exhaust ventilation (LEV) to capture vapors at the source.[1]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where the compound is handled or stored.[1]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a risk assessment of the specific procedure being performed.

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[1] Gloves must be inspected for tears or pinholes before each use.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations with a higher risk of splashing. Contact lenses should not be worn when handling this chemical.[1]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9] For larger quantities or transfer operations, additional chemical-resistant clothing may be necessary.[1]

-

Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, a NIOSH-certified respirator with a combination organic vapor and amine gas cartridge (brown cartridge) is recommended.[1]

Caption: PPE Selection Workflow based on task assessment.

Standard Operating Procedures for Safe Handling

Adherence to a systematic workflow is paramount. The following protocol is a self-validating system designed to minimize risk during routine laboratory use.

-

Preparation: Before handling, review the Safety Data Sheet (SDS).[10] Ensure the work area is clean, and all necessary equipment, including spill cleanup materials, is readily available.

-

Grounding and Bonding: This is a non-negotiable step. Securely ground and bond the source container and the receiving vessel before initiating any transfer.[1][9] This equalizes the electrical potential and prevents static discharge.

-

Inert Atmosphere: While not always mandatory for small-scale use, for reactions sensitive to moisture or for prolonged storage after opening, blanketing the container with an inert gas (e.g., nitrogen or argon) is best practice to prevent hydrolysis and ammonia formation.

-

Transfer: Use only non-sparking tools for opening and closing containers.[1][9] Transfer the liquid slowly to minimize splashing and static buildup.

-

Post-Transfer: Securely close all containers immediately after use to prevent moisture ingress and vapor escape.[1]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1] Do not eat, drink, or smoke in the laboratory.[9] Contaminated clothing should be removed and washed before reuse.[1]

Caption: A systematic workflow for handling the reagent safely.

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth and seek immediate medical attention.[7]

Spills and Leaks

-

Small Spills: Evacuate unnecessary personnel.[7] Remove all ignition sources.[7][11] Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[8]

-

Large Spills: Evacuate the area immediately.[8] Alert emergency response personnel. Do not attempt to clean up a large spill without specialized training and equipment.

Fire Response

-

Extinguishing Media: Use water spray, alcohol-resistant foam, carbon dioxide (CO₂), or dry chemical extinguishers.[1]

-

Unsuitable Media: Do not use a straight stream of water, as it may spread the fire.[1]

-

Firefighter Precautions: Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA).[8] Irritating fumes and organic acid vapors may be generated in a fire.[1]

Caption: Decision tree for responding to emergency situations.

Storage and Waste Disposal

Storage Conditions

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][9]

-

Keep containers tightly closed to prevent contact with moisture and air.[1][9]

-

Store locked up and away from incompatible materials.[1]

-

Incompatible Materials: Acids, alcohols, oxidizing agents, peroxides, and water/moisture.[1]

Waste Disposal

-

Dispose of unused material and containers at a licensed waste disposal facility.[1]

-

Do not dispose of waste into sewers or the environment.[9] All disposal practices must comply with local, state, and federal regulations.

References

-

Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]

-

Gelest, Inc. (2015). 1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]

-

Gelest, Inc. (2015). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. [Link]

-

PubChem. This compound. [Link]

-

GM Chemical Co., Ltd. SAFETY DATA SHEETS - 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. [Link]

-

TOPWIN. (n.d.). What safety precautions should be taken when handling silicone agents?. [Link]

-

ResearchGate. (2008). Silylating Agents. [Link]

-

Wikipedia. Silylation. [Link]

-

Princeton University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. 1,3-Dipropyl-1,1,3,3-Tetramethyldisilazane1,3,-Di-N-propyltetramethyldisilazane [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Silylation - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-DI-N-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE - Safety Data Sheet [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. gmchemic.com [gmchemic.com]

- 10. topwinchemical.com [topwinchemical.com]

- 11. fishersci.com [fishersci.com]

"1,3-Dipropyl-1,1,3,3-tetramethyldisilazane" mechanism of silylation

An In-Depth Technical Guide Topic: The Mechanism of Silylation using 1,3-Dipropyl-1,1,3,3-tetramethyldisilazane For Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a cornerstone chemical transformation in modern organic synthesis and drug development, primarily utilized for the protection of protic functional groups such as alcohols, amines, and thiols. Among the diverse array of silylating agents, disilazanes offer a unique combination of stability, cost-effectiveness, and operational simplicity. This technical guide provides an in-depth exploration of the silylation mechanism mediated by this compound (DPTMDS), a versatile yet less documented member of this class. By drawing analogies to the well-studied hexamethyldisilazane (HMDS), we will dissect the core reaction pathways, including both acid-catalyzed and base-mediated routes. This paper emphasizes the causality behind experimental choices, detailing the roles of catalysts, substrates, and reaction conditions in achieving high-efficiency silyl ether formation. Complete with detailed protocols, troubleshooting insights, and mechanistic diagrams, this guide serves as an authoritative resource for scientists seeking to master and optimize silylation strategies in their synthetic endeavors.

Introduction: The Strategic Role of Silylation in Synthesis

In multi-step organic synthesis, the selective modification of one functional group in the presence of others is a recurring challenge. Protective group chemistry offers a powerful solution by temporarily masking a reactive site, allowing for transformations elsewhere in the molecule. Silylation, the introduction of a silyl group (typically R₃Si), is a premier strategy for protecting hydroxyl (-OH), amino (-NH₂), and thiol (-SH) groups. The resulting silyl ethers and silyl amines exhibit enhanced thermal stability and volatility, which is also advantageous for analytical techniques like gas chromatography-mass spectrometry (GC-MS), while being resilient to a wide range of non-acidic reagents.[1]

Disilazanes, characterized by a Si-N-Si linkage, have emerged as highly practical silylating agents. Unlike silyl halides, their reactions produce ammonia as the sole byproduct, which is easily removed from the reaction mixture.[1] While hexamethyldisilazane (HMDS) is the most common reagent in this class, its relatively low silylating power often requires harsh reaction conditions.[1][2] This guide focuses on This compound (DPTMDS) , a related reagent whose bulkier n-propyl groups can influence steric interactions and reactivity.

Reagent Profile: this compound (DPTMDS)

-

Synonym: Bis(propyldimethylsilyl)amine[3]

-

CAS Number: 14579-90-9[4]

-

Molecular Formula: C₁₀H₂₇NSi₂[5]

-

Appearance: Liquid[3]

-

Key Feature: The presence of n-propyl groups in place of methyl groups (as in HMDS) increases the steric bulk around the silicon centers, which can be leveraged for selective silylations.

The Core Mechanism of Silylation

The silylation of an alcohol (ROH) with DPTMDS involves the cleavage of a Si-N bond and the formation of a new Si-O bond. While the reaction can proceed without a catalyst, it is often impractically slow due to the stability of the disilazane.[2] The reactivity is dramatically enhanced through the use of an acid catalyst or a strong base.

Acid-Catalyzed Silylation: The Primary Pathway

The most common and efficient method for silylation with disilazanes employs a catalyst to activate the agent, rendering the silicon atoms more electrophilic. Lewis acids like iodine (I₂) or protic acids are highly effective.

Mechanism with Iodine Catalyst: The mechanism, while not fully elucidated for all catalysts, is understood to proceed via polarization and activation of the Si-N bond.[2]

-

Activation of the Disilazane: The iodine catalyst interacts with the nitrogen atom of DPTMDS. This interaction polarizes the silicon-nitrogen bond, increasing the partial positive charge on the silicon atom and making it a more potent electrophile.

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the activated, electrophilic silicon center.

-

Formation of an Intermediate: This attack forms a positively charged intermediate complex.

-

Proton Transfer & Cleavage: A proton is transferred from the alcohol moiety to the nitrogen atom, neutralizing the oxygen. This facilitates the cleavage of the Si-N bond.

-

Product Formation: The process yields the desired silyl ether (R-O-Si(CH₃)₂C₃H₇) and a silylamine intermediate. This silylamine can then react with a second molecule of the alcohol to produce another equivalent of the silyl ether and ammonia (NH₃) as the final, volatile byproduct.

Below is a diagram illustrating the catalytic cycle for the silylation of an alcohol.

Base-Mediated Silylation: An Alternative Route

An alternative, though less common, approach for silylating alcohols involves the use of a strong, non-nucleophilic base. This pathway proceeds by enhancing the nucleophilicity of the alcohol rather than the electrophilicity of the silane.

-

Deprotonation: A strong base (B⁻) deprotonates the alcohol (ROH) to generate a highly nucleophilic alkoxide (RO⁻).[6]

-

Nucleophilic Attack (Sₙ2 at Silicon): The resulting alkoxide directly attacks one of the silicon centers of DPTMDS in a substitution reaction.

-

Displacement: The attack displaces the silylamide anion ([Pr(CH₃)₂Si]NH⁻) as the leaving group, which is subsequently protonated during workup to form a silylamine and ultimately ammonia.

This method is particularly effective for less reactive or sterically hindered alcohols but requires stoichiometric amounts of a strong base.

Experimental Protocols and Practical Considerations

Successful silylation requires careful attention to reagent purity, reaction setup, and safety.

Safety and Handling

-

Hazards: this compound is a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Handling: Always handle DPTMDS in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[3] The compound can generate static charge; ensure all equipment is properly grounded during transfer.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Protocol: Iodine-Catalyzed Silylation of a Primary Alcohol

This protocol provides a general method for the efficient silylation of a primary alcohol like benzyl alcohol using DPTMDS.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

This compound (DPTMDS)

-

Iodine (I₂), catalyst

-

Anhydrous dichloromethane (DCM) or acetonitrile, solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Methodology:

-

Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq).

-

Dissolution: Dissolve the alcohol in a minimal amount of anhydrous solvent (e.g., DCM).

-

Catalyst Addition: Add a catalytic amount of iodine (0.05 - 0.1 eq). The solution will turn brown. Causality: Iodine is the catalyst that activates the DPTMDS.[2]

-

Reagent Addition: Add DPTMDS (0.6-0.7 eq, as each molecule can silylate two alcohol molecules) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours at room temperature.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate. Continue adding until the brown color of the iodine disappears. Causality: Thiosulfate reduces excess I₂ to colorless I⁻, simplifying purification.[1]

-

Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or ether).

-

Washing: Wash the combined organic layers with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude silyl ether.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Data Summary for Silylation Conditions

The optimal conditions for silylation depend heavily on the substrate's steric hindrance. The following table provides representative starting points for various alcohol types.

| Substrate Type | Steric Hindrance | Catalyst | Temperature (°C) | Typical Time (h) | Expected Yield |

| Primary Alcohol | Low | I₂ (0.1 eq) | 25 (Room Temp) | 1 - 3 | >95% |

| Secondary Alcohol | Medium | I₂ (0.1 eq) | 25 - 40 | 4 - 12 | 85-95% |

| Tertiary Alcohol | High | I₂ (0.2 eq) or DMAP | 40 - 60 | 12 - 24 | 60-80% |

| Phenol | Low (electronically different) | None or I₂ (0.05 eq) | 25 - 80 | 2 - 6 | >90% |

Yields are estimates based on analogous reactions with HMDS and may vary.[1][2]

Troubleshooting Common Issues

-

Incomplete Reaction:

-

Cause: Insufficient catalyst, low temperature, or a highly hindered substrate.

-

Solution: Add more catalyst, gently warm the reaction mixture, or increase the reaction time. Ensure all reagents and solvents are anhydrous, as water will consume the silylating agent.

-

-

Low Yield:

-

Cause: Product loss during work-up, premature deprotection on silica gel (if sensitive), or side reactions.

-

Solution: Ensure the work-up is performed efficiently. For acid-sensitive silyl ethers, neutralize the silica gel with triethylamine before chromatography.

-

-

Formation of Disiloxane Byproduct:

-

Cause: Presence of water in the reaction mixture leads to the hydrolysis of DPTMDS.

-

Solution: Use rigorously dried glassware, anhydrous solvents, and high-purity starting materials.

-

Conclusion

This compound is a potent and versatile agent for the silylation of alcohols and other protic functional groups. Its reactivity, governed by the fundamental principles of nucleophilic attack on an electrophilic silicon center, can be precisely controlled through the judicious use of catalysts. The acid-catalyzed pathway, which activates the disilazane and enhances the electrophilicity of the silicon atoms, represents the most efficient and widely applicable mechanism. By understanding the interplay between substrate sterics, catalyst choice, and reaction conditions, researchers can effectively deploy DPTMDS to achieve high-yielding and selective protection, a critical step in the synthesis of complex molecules for research, pharmaceuticals, and materials science.

References

-

ResearchGate. (n.d.). Plausible mechanism for silylation of an alcohol with hexamethyldisilazane (HMDS). Retrieved from ResearchGate. [Link]

-

Gelest, Inc. (2015). 1,3-DI-n-PROPYL-1,1,3,3-TETRAMETHYLDISILAZANE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]

-

Gun'ko, V. M., et al. (2000). Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. Journal of Colloid and Interface Science. [Link]

-

Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry, 65(22), 7228–7230*. [Link]

-

Wikipedia. (n.d.). Silylation. Retrieved from Wikipedia. [Link]

-

Wang, D., et al. (2021). A Combined Computational and Experimental Study of Rh-Catalyzed C−H Silylation with Silacyclobutanes: Insights. Journal of the American Chemical Society. [Link]

-

Kim, J., et al. (2021). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. RSC Advances. [Link]

- Fluka. (1987). Silylation: Reagents, Groups, Methods.

-

Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from Gelest, Inc. [Link]

-

Mojtahedi, M. M., et al. (2011). Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]

- 3. gelest.com [gelest.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C10H27NSi2 | CID 139786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Silylation - Wikipedia [en.wikipedia.org]

The Subtle Dance of Bulk: An In-depth Technical Guide to the Steric Effects of Propyl Groups in Disilazanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disilazanes, compounds featuring a central nitrogen atom bonded to two silicon atoms, are of paramount importance in synthetic chemistry, materials science, and pharmaceutical development. Their utility is often dictated by the nature of the substituents on the silicon atoms. This guide delves into the nuanced yet profound steric effects exerted by propyl groups on the structure, reactivity, and potential applications of disilazanes. While the well-known hexamethyldisilazane (HMDS) serves as a common benchmark, the substitution of methyl with n-propyl or isopropyl groups introduces significant steric demands that alter the chemical and physical properties of these molecules in critical ways. This document will explore the synthesis of propyl-substituted disilazanes, analyze their conformational behavior, discuss the implications for their reactivity, and propose experimental and computational approaches for a deeper understanding of these effects.

Introduction: Beyond Hexamethyldisilazane

Hexamethyldisilazane (HMDS) is a ubiquitous reagent, valued for its ability to introduce trimethylsilyl groups, act as a base, and serve as a precursor in materials synthesis.[1] Its relatively small methyl groups, however, offer limited steric shielding. The substitution of these methyl groups with n-propyl or the more sterically demanding isopropyl groups dramatically alters the molecular landscape around the core Si-N-Si linkage. Understanding these steric effects is crucial for designing novel reagents, catalysts, and materials with tailored properties.

The primary distinction between the n-propyl and isopropyl groups lies in their branching. The linear n-propyl group presents a different steric profile compared to the branched isopropyl group, which introduces greater bulk closer to the silicon atom.[2] This seemingly subtle difference can have a significant impact on bond angles, rotational freedom, and the accessibility of the nitrogen lone pair, thereby influencing the compound's reactivity and coordination chemistry.[2]

Synthesis of Propyl-Substituted Disilazanes

The synthesis of propyl-substituted disilazanes generally follows established protocols for the formation of silylamines, typically involving the reaction of a propyl-substituted chlorosilane with ammonia or a primary amine.

General Synthetic Pathway

A common route involves the reaction of a tripropylsilyl chloride (n-propyl or isopropyl) with a suitable nitrogen source. For the synthesis of hexa-propyldisilazane, this would involve the ammonolysis of tripropylsilyl chloride.

Experimental Protocol: Synthesis of Hexa-n-propyldisilazane (Hypothetical)

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, a condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

-

Solvent and Reagents: Anhydrous toluene is added to the flask. Tri-n-propylsilyl chloride is dissolved in anhydrous toluene and loaded into the dropping funnel.

-

Ammonolysis: Anhydrous ammonia gas is bubbled through the stirred toluene. The solution of tri-n-propylsilyl chloride is then added dropwise to the ammonia-saturated solvent. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by the formation of ammonium chloride precipitate. The reaction is typically stirred for several hours at room temperature to ensure completion.

-

Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure hexa-n-propyldisilazane.

A similar procedure would be employed for the synthesis of hexa-isopropyldisilazane, although the increased steric bulk of the isopropyl groups may necessitate longer reaction times or higher temperatures.

Structural and Conformational Analysis

Bond Angles and Lengths

In disilazanes, the Si-N-Si bond angle is a key indicator of the electronic and steric environment. In hexamethyldisilazane, the Si-N-Si bond angle is approximately 125.5°, which is wider than the typical sp³ or sp² hybridization angles, suggesting some degree of p-d π-bonding or steric repulsion between the trimethylsilyl groups.[1]

The introduction of bulkier propyl groups is expected to further widen this angle due to increased van der Waals repulsion between the substituents on the two silicon atoms. The effect would be more pronounced with isopropyl groups compared to n-propyl groups.

| Compound | Predicted Si-N-Si Bond Angle | Predicted Si-N Bond Length | Notes |

| Hexamethyldisilazane | ~125.5° | ~173.5 pm | Experimental data available.[1] |

| Hexa-n-propyldisilazane | >125.5° | Slightly elongated | Increased steric repulsion from n-propyl chains. |

| Hexa-isopropyldisilazane | Significantly >125.5° | Elongated | Significant steric clash from branched isopropyl groups. |

This table presents predicted trends based on steric principles.

Conformational Flexibility

The n-propyl chains in hexa-n-propyldisilazane have multiple rotational degrees of freedom, leading to a variety of possible conformations. In contrast, the branched nature of the isopropyl groups in hexa-isopropyldisilazane leads to more restricted rotation around the Si-C bonds, resulting in a more conformationally rigid structure. This difference in flexibility can impact the solubility, crystallinity, and reactivity of these compounds.

The conformational preferences of the alkyl chains will be governed by the minimization of steric interactions, not only between the two tripropylsilyl groups but also within each individual substituent.

Reactivity of Propyl-Substituted Disilazanes

The steric bulk of the propyl groups has a profound effect on the reactivity of the disilazane, particularly concerning the accessibility of the nitrogen lone pair and the silicon centers.

Basicity and Nucleophilicity

The nitrogen lone pair in disilazanes can act as a base or a nucleophile. The increased steric shielding by the propyl groups, especially the isopropyl groups, is expected to decrease the accessibility of the nitrogen lone pair. This would render hexa-propyldisilazanes less effective as nucleophiles compared to HMDS. However, their basicity might not be as significantly affected, as proton abstraction is often less sterically demanding than nucleophilic attack on a larger electrophile. This makes bulky disilazanes potentially useful as non-nucleophilic bases.

Silylation Reactions

Disilazanes are commonly used as silylating agents. The steric hindrance around the silicon atoms in propyl-substituted disilazanes will influence their efficacy in silylating different substrates. While they might be less reactive towards unhindered substrates compared to HMDS, they could offer enhanced selectivity for less sterically crowded sites in a molecule.

Reactivity as Ligands

The bulky nature of propyl-substituted disilazanes makes their corresponding amides (disilazides) valuable as sterically demanding ligands in coordination chemistry and catalysis. The use of bulky ligands can enforce low-coordination geometries on metal centers, leading to unique reactivity.[3] The choice between n-propyl and isopropyl groups allows for fine-tuning of the steric environment around the metal center, which can influence catalytic activity and selectivity.[4]

Computational Modeling of Steric Effects

In the absence of extensive experimental data, computational chemistry provides a powerful tool for quantifying and visualizing the steric effects of propyl groups in disilazanes.

Molecular Mechanics and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometries, bond angles, bond lengths, and rotational barriers of propyl-substituted disilazanes. These calculations can provide quantitative insights into the steric strain induced by the different propyl isomers.

Workflow for Computational Analysis

Caption: A generalized workflow for the computational analysis of propyl-substituted disilazanes.

Steric Maps and Parameters

Computational methods can be used to generate steric maps that visualize the regions of space occupied by the propyl groups. Furthermore, quantitative steric parameters, such as cone angles and solid angles, can be calculated to provide a numerical measure of the steric bulk. These parameters can then be correlated with experimental observations of reactivity.

Applications and Future Outlook

The unique steric properties of propyl-substituted disilazanes open up possibilities for their application in several areas:

-

Selective Silylating Agents: Their steric bulk can be exploited for the regioselective silylation of complex molecules.

-

Non-Nucleophilic Bases: They can serve as strong, non-nucleophilic bases in organic synthesis.

-

Precursors to Bulky Ligands: The corresponding disilazide anions are valuable as bulky ligands for stabilizing reactive metal centers and influencing the selectivity of catalytic reactions.

-

Materials Science: They can be used as precursors for the synthesis of silicon nitride and silicon carbonitride materials with controlled porosity and surface properties.

The full potential of propyl-substituted disilazanes is yet to be explored. Future research should focus on obtaining detailed experimental structural data through X-ray crystallography and advanced NMR techniques. A systematic investigation of their reactivity in a range of chemical transformations will further elucidate the role of steric effects and pave the way for their broader application in chemistry and materials science.

Conclusion

The substitution of methyl groups with n-propyl or isopropyl groups in disilazanes introduces significant steric effects that modulate their structure, conformation, and reactivity. While the linear n-propyl group offers a moderate increase in steric bulk with conformational flexibility, the branched isopropyl group imposes a much greater and more rigid steric shield. These differences can be harnessed to control selectivity in chemical reactions and to design novel ligands and materials. Although direct experimental data for propyl-substituted disilazanes is currently limited, the principles outlined in this guide, supported by data from analogous systems and computational modeling, provide a robust framework for understanding and predicting their behavior. Further experimental and theoretical investigations are warranted to fully unlock the potential of these versatile and sterically tunable molecules.

References

-

BenchChem. (n.d.). A Comparative Analysis of N-propyl vs. N-isopropyl-p-toluenesulfonamide for Researchers. Retrieved from BenchChem website.[2]

-

Chalkley, M. J., et al. (2020). Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Inorganic Chemistry, 59(17), 12346–12354.[3][5]

-

Exner, O., & Cibulka, R. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2081–2086.[6]

-

Kozmin, S. A., He, S., & Rawal, V. H. (2000). [ - 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl]. Organic Syntheses, 78, 152.[7]

-